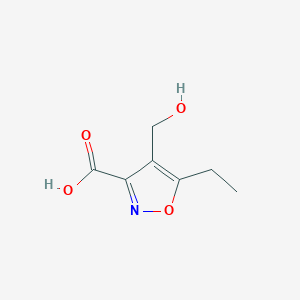
2-Ethylphenyl 4-piperidinyl ether hydrochloride
Descripción general
Descripción
2-Ethylphenyl 4-piperidinyl ether hydrochloride is a chemical compound with the molecular formula C13H19NO•HCl and a molecular weight of 241.76 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 2-Ethylphenyl 4-piperidinyl ether hydrochloride can be represented by the SMILES notation: CCC1=CC=CC=C1OC2CCNCC2.Cl . This notation represents the structure of the molecule in a linear format, which can be used to generate a 3D structure for further analysis.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Ethylphenyl 4-piperidinyl ether hydrochloride include its molecular weight (241.76) and molecular formula (C13H19NO•HCl) . The compound should be stored at ambient temperature .Aplicaciones Científicas De Investigación
Synthesis and Polymer Applications
- 2-Ethylphenyl 4-piperidinyl ether hydrochloride is utilized in the synthesis of hyperbranched aromatic poly(ether imide)s. These polymers exhibit moderate molecular weights and glass-transition temperatures between 177 and 230 °C. They demonstrate high thermal stability and improved solubility through modification of end groups (Xiuru Li et al., 2003).
Medicinal Chemistry and Pharmacology
- The compound is integral in the development of selective estrogen receptor modulators (SERMs), with applications in treating conditions like breast cancer. It has been observed that replacing certain functional groups in SERMs with a structure similar to 2-Ethylphenyl 4-piperidinyl ether can substantially increase estrogen antagonist potency (A. Palkowitz et al., 1997).
Antimicrobial and Antioxidant Properties
- Hydrochlorides of aminopropapanols, similar in structure to 2-Ethylphenyl 4-piperidinyl ether hydrochloride, show moderate antibacterial activity. Some derivatives exhibit high antioxidant activity, indicating potential uses in the development of antimicrobial and antioxidant agents (Н. К. Гаспарян et al., 2011).
Chemical Analysis and Separation Technology
- The compound plays a role in the analysis and development of new anion-exchange membranes. Research includes constructing micro-phase separation structures to improve membrane performance, demonstrating its application in separation technologies (Xinming Du et al., 2021).
Safety And Hazards
Propiedades
IUPAC Name |
4-(2-ethylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-2-11-5-3-4-6-13(11)15-12-7-9-14-10-8-12;/h3-6,12,14H,2,7-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXWYBRONBFZSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylphenyl 4-piperidinyl ether hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(imidazo[1,2-a]pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B1391158.png)

![1-(Furo[3,2-b]pyridin-6-yl)ethanone](/img/structure/B1391162.png)





![6-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1391173.png)
![(1R,2R)-2-[cyclohexyl(methyl)amino]cyclohexan-1-ol](/img/structure/B1391174.png)